molecular formula C18H16ClN3OS B14259201 N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide CAS No. 365429-20-5

N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide

Cat. No.: B14259201
CAS No.: 365429-20-5
M. Wt: 357.9 g/mol
InChI Key: ASTRXNHXBQFXDO-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2-bromopyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The thiazole and pyridine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

365429-20-5

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C18H16ClN3OS/c1-3-16(23)22-15-10-13(7-8-20-15)18-17(21-11(2)24-18)12-5-4-6-14(19)9-12/h4-10H,3H2,1-2H3,(H,20,22,23)

InChI Key

ASTRXNHXBQFXDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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